Geranylgeraniol monophosphate
Description
Properties
CAS No. |
68982-81-0 |
|---|---|
Molecular Formula |
C20H35O4P |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H35O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H2,21,22,23)/b18-11+,19-13+,20-15+ |
InChI Key |
VHUBNUSXPIJYSG-QIRCYJPOSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C |
Synonyms |
geranylgeraniol monophosphate GGMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares GGP with structurally related isoprenoids:
Enzymatic and Metabolic Roles
GGP vs. Farnesol :
- GGP is phosphorylated, enabling its role in protein prenylation, whereas farnesol (a dephosphorylated farnesyl derivative) directly degrades HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis .
- Farnesol inhibits phosphatidylcholine synthesis by competing with choline phosphotransferase, while GGP’s apoptotic effects are mediated through mitochondrial caspase activation .
- GGP vs. GGPP: GGPP is the active form in protein geranylgeranylation, while GGP serves as its biosynthetic intermediate. Statins inhibit GGPP synthesis, but exogenous GGOH (derived from GGP) can reverse statin-induced CD59 upregulation in endothelial cells .
- GGP vs. It is primarily associated with lipid droplet formation and antioxidant activity .
Key Research Findings
Apoptotic Mechanisms :
GGOH-induced apoptosis in HuH-7 hepatoma cells involves caspase-8 activation and mitochondrial depolarization, which are suppressed by ursodeoxycholic acid (UDCA) via Bcl-xL restoration .- Enzymatic Hydrolysis: GGP undergoes time-dependent dephosphorylation during enzymatic reduction, producing monophosphate intermediates detectable via LC–MS–TOF .
- Therapeutic Potential: GGOH’s apoptogenic properties are being explored for chemoprevention, mimicking the effects of polyprenoic acid in reducing hepatocellular carcinoma recurrence .
Q & A
Q. What experimental methodologies are most effective for assessing geranylgeraniol monophosphate (GGMP)-induced apoptosis in cancer cell lines?
Apoptosis assays should combine DNA fragmentation analysis (via agarose gel electrophoresis or flow cytometry for hypodiploid DNA detection) and mitochondrial transmembrane potential (∆Ψm) measurement using DiOC6(3) staining . Caspase activation (e.g., caspase-8/-9/-3) can be tracked via western blotting (pro-caspase cleavage) or fluorometric substrates (e.g., DEVDase activity for caspase-3) . Dose-response studies (e.g., 1–50 µM GGMP) and time-course analyses (8–16 hours) are critical to establish thresholds for apoptotic induction .
Q. How can researchers distinguish GGMP-specific effects from general isoprenoid pathway perturbations?
Use HMG-CoA reductase inhibitors (e.g., statins) to block endogenous mevalonate pathway intermediates. GGMP’s ability to rescue apoptosis induced by statins (via replenishing geranylgeranyl pyrophosphate, GGPP) confirms its role in bypassing the metabolic block . Co-treatment with farnesol (FOH) or geranylgeraniol (GGOH) can further clarify specificity, as these intermediates compete for protein prenylation pathways .
Q. What cell culture conditions optimize GGMP stability and bioavailability in vitro?
GGMP is prone to hydrolysis; use serum-free media to minimize phosphatase activity and stabilize phosphorylated intermediates . Supplementation with ursodeoxycholic acid (UDCA) (100 µM) can mitigate mitochondrial stress artifacts and improve reproducibility in hepatoma models . For long-term studies, avoid prolonged light exposure and maintain pH 7.4 to prevent degradation.
Advanced Research Questions
Q. How do contradictory findings on GGMP’s pro-apoptotic vs. anti-apoptotic roles arise across studies?
Discrepancies often stem from cell-type specificity (e.g., HuH-7 hepatoma vs. ovarian cancer xenografts) and dose-dependent effects . For example, low GGMP concentrations (1–10 µM) may promote survival via Bcl-xL stabilization, while higher doses (>20 µM) induce caspase-8 activation and ∆Ψm collapse . Additionally, crosstalk with death receptors (e.g., Fas/TNF-α) varies between models; HuH-7 cells lack Fas expression, making them resistant to extrinsic apoptosis .
Q. What mechanisms underlie GGMP’s dual regulation of Bcl-xL and caspase-8 in hepatoma cells?
GGMP downregulates Bcl-xL transcriptionally or post-translationally, sensitizing mitochondria to caspase-8-mediated cytochrome c release . Caspase-8 activation is death receptor-independent in GGMP-treated cells, likely via direct interaction with mitochondrial cardiolipin or reactive oxygen species (ROS) . Use UDCA co-treatment to restore Bcl-xL levels and validate this pathway .
Q. How can researchers reconcile GGMP’s anti-tumor effects with its role in mitigating statin-induced cytotoxicity?
GGMP’s context-dependent effects hinge on pathway saturation . In statin-treated cells, GGMP replenishes GGPP, restoring protein prenylation and survival . In cancer models, supraphysiological GGMP overwhelms prenylation machinery, inducing ER stress and caspase-8 activation . Experimental design must control for endogenous GGPP levels (via LC-MS/MS quantification) and include isoprenoid depletion controls (e.g., zoledronate) .
Methodological Guidance
Q. What controls are essential for validating GGMP’s role in caspase activation?
- Pharmacological inhibitors : Z-VAD-CH2DCB (pan-caspase), IETD-FMK (caspase-8), and Q-VD-OPh (caspase-9) to confirm caspase dependency .
- Negative controls : Use GGMP analogs lacking the phosphate group (e.g., GGOH) to assess phosphorylation-dependent effects .
- Rescue experiments : Co-treatment with UDCA or Bcl-xL overexpression vectors to reverse apoptosis .
Q. How should researchers address variability in GGMP-induced mitochondrial dysfunction?
Standardize ∆Ψm measurements using JC-1 or TMRE dyes alongside DiOC6(3), as dye aggregation artifacts can skew results . Correlate ∆Ψm loss with cytochrome c release (western blotting of cytosolic fractions) and ATP depletion (luciferase assays) to confirm mitochondrial involvement .
Data Interpretation and Conflict Resolution
Q. Why do some studies report GGMP-mediated XIAP degradation while others do not?
XIAP cleavage is caspase-3-dependent and occurs late in apoptosis (16–24 hours). Shorter treatment durations (<8 hours) may miss this event . Additionally, cell-specific XIAP isoforms (e.g., XIAP-ΔEx3 in hepatoma cells) resist cleavage; validate using isoform-specific antibodies .
Q. How can conflicting results on GGMP’s synergy with retinoids be resolved?
Retinoids (e.g., polyprenoic acid) enhance GGMP uptake via LRAT-mediated esterification , but this requires lipoprotein-deficient serum to prevent sequestration . Test synergy using combinatorial dose matrices and assess nuclear receptor activation (e.g., RXRα) via luciferase reporters .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
